molecular formula C7H10I2N2 B12978359 2-(tert-Butyl)-4,5-diiodo-1H-imidazole

2-(tert-Butyl)-4,5-diiodo-1H-imidazole

Cat. No.: B12978359
M. Wt: 375.98 g/mol
InChI Key: KFBCGXLWOYNKJT-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4,5-diiodo-1H-imidazole ( 885019-81-8) is a high-value, polyhalogenated imidazole building block with the molecular formula C7H10I2N2 and a molecular weight of 375.98 g/mol. This compound is characterized by its predicted physical properties, including a boiling point of 403.9±30.0 °C, a density of 2.188±0.06 g/cm3, and a pKa of 9.93±0.10. Its core research value lies in its role as a key synthon in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are pivotal for creating complex, disubstituted imidazole derivatives for medicinal chemistry and materials science. The presence of two iodine atoms on the imidazole ring, activated by the electron-withdrawing nitro group in precursor molecules, allows for regioselective functionalization. This is particularly valuable in the synthesis of nitroimidazole-based pharmacophores, which are explored for their antibacterial and antiparasitic properties. The tert-butyl group at the 2-position influences the electron density and steric profile of the system, fine-tuning its reactivity and the physical properties of resulting compounds. As a versatile intermediate, it is instrumental in the design and development of novel bioactive molecules and functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H10I2N2

Molecular Weight

375.98 g/mol

IUPAC Name

2-tert-butyl-4,5-diiodo-1H-imidazole

InChI

InChI=1S/C7H10I2N2/c1-7(2,3)6-10-4(8)5(9)11-6/h1-3H3,(H,10,11)

InChI Key

KFBCGXLWOYNKJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(N1)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4,5-diiodo-1H-imidazole typically involves the iodination of an imidazole derivative. One common method is the reaction of 2-(tert-Butyl)-1H-imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4,5-diiodo-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted imidazole derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Less substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of imidazole compounds, including 2-(tert-Butyl)-4,5-diiodo-1H-imidazole, exhibit significant antibacterial properties. These compounds can serve as essential pharmaceutical intermediates in synthesizing antibiotics. For example, the synthesis of 1-substituted 2-phenyl-4-iodoimidazoles has been reported to yield compounds with notable antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The cytotoxic effects of imidazole derivatives have been studied extensively, with findings showing that certain compounds can inhibit cancer cell growth. Specifically, the compound tert-butyl-2-(4,5-dihydrogen-4,4,5,5-tetramethyl-3-O-1H-imidazole-3-cationic-1-oxyl-2-pyrrolidine-1-carboxylic ester) demonstrated significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that related imidazole derivatives may also possess anticancer properties .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving halogenation and alkylation processes. For instance, a method involves the reaction of 4,5-bis(iodo)-2-phenylimidazole with tert-butyl alcohol and alkyl halides under controlled conditions to yield the desired compound .

Modular Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for the modular synthesis of imidazoles from ketones using catalytic systems. This approach enhances the efficiency of producing complex imidazole derivatives like this compound while minimizing waste and improving yields .

Ionic Liquids

Imidazole derivatives have also been explored as components in ionic liquids, which are gaining traction for their unique properties in organic synthesis and catalysis. The incorporation of this compound into ionic liquid formulations could enhance their solubility and reactivity in various chemical processes .

Halogenated Compounds

Halogenated imidazoles have shown potential as insecticides and herbicides due to their biological activity against pests and weeds. The application of this compound in agrochemicals could provide environmentally friendly alternatives to traditional pesticides .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antibacterial Activity Derivatives show significant antibacterial properties; potential for new antibiotic development.
Anticancer Properties Inhibition of growth in breast cancer cell lines; suggests anticancer potential.
Synthesis Techniques Modular synthetic pathways improve efficiency in generating imidazole derivatives.
Material Science Potential use in ionic liquids for enhanced reactivity; could improve organic synthesis methods.
Agrochemical Applications Halogenated imidazoles exhibit insecticidal properties; potential for eco-friendly pesticides.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4,5-diiodo-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain targets, making it a potent compound in various assays.

Comparison with Similar Compounds

Steric and Electronic Modifications

  • 2-(4-tert-Butyl-2-ethoxy-phenyl)-4-phenyl-4,5-dihydro-1H-imidazole (): This compound features a tert-butyl group and an ethoxy-phenyl substituent. Unlike the diiodo derivative, it lacks halogen atoms but includes a phenyl ring, which enhances π-π stacking interactions.
  • Substituted 2-(2-methylbenzylthio/sulfonyl)-1H-imidazole-4,5-carboxylic acid derivatives ():
    These compounds incorporate thio/sulfonyl groups and carboxylic acid functionalities. The electron-withdrawing sulfonyl groups increase acidity at the imidazole ring, contrasting with the electron-donating tert-butyl group in the diiodo compound. The carboxylic acid substituents also enhance water solubility, a property likely diminished in the diiodo derivative due to iodine’s hydrophobicity .

  • 2-{[4-(tert-Butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole ():
    This derivative combines sulfonyl, diphenyl, and propyl groups. The diphenyl substituents introduce steric bulk comparable to the diiodo compound but with distinct electronic effects (aromatic vs. halogen). The sulfonyl group may facilitate hydrogen bonding, a feature less prominent in the diiodo analog .

Impact of Halogenation

  • tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate ():
    Bromination at the 5-position of an imidazo-pyridine scaffold highlights the role of halogens in modulating electronic density. Bromine’s lower atomic radius and electronegativity compared to iodine may result in weaker halogen bonding and reduced steric effects. The diiodo compound’s iodine atoms could enhance intermolecular interactions (e.g., halogen bonding) critical for crystal engineering .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(tert-Butyl)-4,5-diiodo-1H-imidazole 2-tert-butyl, 4,5-diiodo ~446.0 High polarizability, steric hindrance
2-(4-tert-Butyl-2-ethoxy-phenyl)-4-phenyl-... 4-tert-butyl, 2-ethoxy-phenyl 323.1 Enhanced π-π stacking, solubility
2-(2-methylbenzylsulfonyl)-imidazole-4,5-d... Sulfonyl, carboxylic acid ~300–350 (estimated) Water solubility, acidic protons
5-bromo-imidazo[4,5-b]pyridine derivative 5-bromo, carbamate ~340 (estimated) Halogen bonding, medicinal potential

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